![molecular formula C10H17NO5 B040044 Boc-cis-3-hydroxy-D-proline CAS No. 118492-87-8](/img/structure/B40044.png)
Boc-cis-3-hydroxy-D-proline
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Overview
Description
Synthesis Analysis
The synthesis of cis-3-hydroxy-L-proline, closely related to Boc-cis-3-hydroxy-D-proline, can be achieved from β-alanine using Sharpless asymmetric epoxidation as a key step. This method involves several stages, including protection of the amino group, oxidation, and epoxidation, leading to the formation of the desired cis-3-hydroxy-proline with high enantiomeric excess. The synthesis demonstrates the utility of Sharpless epoxidation in obtaining optically pure cis-3-hydroxy-L-proline, which is essential for the subsequent preparation of its Boc-protected variant (Chandrasekaran, Sinha, & Tilve, 2000).
Molecular Structure Analysis
The conformational analysis of peptides containing cis-3-hydroxy-D-proline shows that the hydroxyl group plays a significant role in determining the three-dimensional structure of peptides. NMR studies reveal that protection of the hydroxyl group affects the peptide's structure, indicating the importance of the hydroxyl position and protection strategy on the overall molecular conformation (Chakraborty, Srinivasu, Rao, Kumar, & Kunwar, 2004).
Scientific Research Applications
Synthesis and Characterization
- Boc-cis-3-hydroxy-D-proline and related compounds have been synthesized for use in peptide synthesis. For example, Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline were derived from trans-4-hydroxy-L-proline methyl ester for use in classical peptide synthesis (Demange, Ménez, & Dugave, 1998).
- Certain hydroxyprolines, such as cis-3-hydroxy-L-proline, have been found as components of antibiotics and are valuable chiral building blocks. Their synthesis involves key steps like Sharpless asymmetric epoxidation (Chandrasekaran, Sinha, & Tilve, 2000).
Catalytic Properties and Chemical Interactions
- Boc-protected hydroxy-L-proline conjugates, such as those containing O-ferrocenoyl groups, have been synthesized and studied for their catalytic properties in reactions like aldol addition. The enantioselectivity of the reaction products can be influenced by the position of the proline residue relative to the scaffold, demonstrating the chemical versatility and application potential of such derivatives (Al-Momani & Lataifeh, 2013).
Biological and Biophysical Applications
- The synthesis of Boc-protected 4-alkylprolinols and prolines via asymmetric hydrogenation has been reported, showcasing the utility of such compounds in peptides, peptidomimetics, and natural products. This highlights the potential of this compound in the synthesis of biologically relevant compounds (Del Valle & Goodman, 2003).
- The biosynthesis of trans-4-hydroxy-L-proline by Streptomyces griseoviridus, which is involved in the formation of peptide-bound cis-4-hydroxy-D-proline residues in antibiotics like etamycin, indicates the biological relevance and application of such hydroxyproline derivatives in natural product synthesis and potentially in drug development (Katz, Kamal, & Mason, 1979).
Safety and Hazards
Boc-cis-3-hydroxy-D-proline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Use of personal protective equipment, including protective gloves, clothing, and eye/face protection, is advised .
Mechanism of Action
Target of Action
Boc-cis-3-hydroxy-D-proline, also known as (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.
Mode of Action
The compound acts as a linker, connecting the antibody or PROTAC to the drug molecule . This allows the drug to be delivered directly to the target cells, reducing side effects and improving efficacy. The exact interaction with its targets will depend on the specific ADC or PROTAC it is part of.
Biochemical Pathways
This compound is a derivative of hydroxyproline, an amino acid that is highly abundant in collagen . Hydroxyproline and its derivatives play important roles in various biochemical pathways, including the post-translational hydroxylation of proteins, primarily collagen . They can scavenge reactive oxygen species and have both structural and physiological significance in animals .
properties
IUPAC Name |
(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDHXHPQMBNKMC-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186132-80-9 |
Source
|
Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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